molecular formula C21H14F4N4O4 B11091467 4-fluoro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

4-fluoro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11091467
M. Wt: 462.4 g/mol
InChI Key: SWFKKNCFFDVPCN-UHFFFAOYSA-N
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Description

4-Fluoro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, methyl, and trifluoromethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-fluoro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves several steps. One of the key starting materials is 4-fluoro-3-methylphenyl isocyanate . The synthetic route typically includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide include:

Properties

Molecular Formula

C21H14F4N4O4

Molecular Weight

462.4 g/mol

IUPAC Name

4-fluoro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14F4N4O4/c1-10-2-8-13(9-3-10)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)11-4-6-12(22)7-5-11/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

SWFKKNCFFDVPCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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